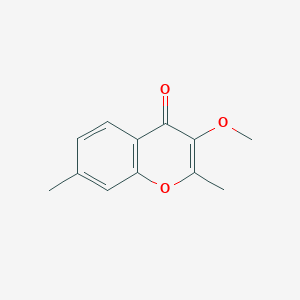

3-Methoxy-2,7-dimethyl-4H-chromen-4-one

Description

Significance of the Chromen-4-one Scaffold in Contemporary Chemical and Biological Research

The chromen-4-one scaffold is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a pyran-4-one ring. This core structure is a key component in a vast array of natural products, most notably flavonoids, which include flavonols, flavones, and isoflavones. researchgate.net In medicinal chemistry, the chromen-4-one framework is recognized as a "privileged structure" because its derivatives are capable of binding to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. acs.orgacs.org

The versatility of the chromen-4-one scaffold has made it a focal point of intense research, leading to the discovery of compounds with diverse therapeutic potential. researchgate.net

Key Biological Activities Associated with the Chromen-4-one Scaffold:

Anticancer Activity: Numerous chromen-4-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. nih.govtandfonline.com They can induce apoptosis, inhibit tumor growth, and interfere with key signaling pathways involved in cancer progression. tandfonline.com For instance, certain derivatives act as telomerase inhibitors, a crucial enzyme in cancer cell immortality. tandfonline.com

Antiviral Properties: The chromen-4-one scaffold has been identified in molecules with potent antiviral activities. nih.govscienceopen.com Research has shown that flavonoids containing this structure can interfere with the replication cycle of viruses, including showing inhibitory potential against the SARS-CoV-2 main protease (Mpro). nih.govscienceopen.com

Anti-inflammatory Effects: Many compounds based on this framework exhibit significant anti-inflammatory properties. nih.gov This activity is often linked to their ability to modulate pro-inflammatory cytokines. nih.gov

Antioxidant Capacity: As a core component of flavonoids, the chromen-4-one structure is frequently associated with strong antioxidant and free radical scavenging activities. nih.gov

Antimicrobial and Antifungal Activity: Researchers have synthesized chromone (B188151) derivatives that show potent activity against a range of bacteria and fungi, making them promising candidates for new antimicrobial agents. researchgate.netnih.gov

Enzyme Inhibition: Chromen-4-one derivatives have been developed as selective inhibitors for various enzymes implicated in disease. This includes sirtuin 2 (SIRT2), which is involved in neurodegenerative disorders, and Rho kinase (ROCK), a target in diabetic retinopathy. acs.orgacs.org

G Protein-Coupled Receptor (GPCR) Modulation: The scaffold has been utilized to develop ligands for GPCRs like GPR55, which is a target for treating chronic inflammation, neuropathic pain, and metabolic diseases. acs.org

The wide range of biological activities stems from the scaffold's rigid structure and the ability to easily introduce various substituents at different positions (C-2, C-3, and on the benzene ring), allowing for fine-tuning of its pharmacological profile. acs.orgrsc.org This chemical tractability makes the chromen-4-one scaffold a valuable template in drug design and discovery programs. rsc.orgresearchgate.net

Table 1: Selected Biological Activities of Chromen-4-one Derivatives

| Biological Activity | Therapeutic Target/Mechanism | Reference |

|---|---|---|

| Anticancer | Telomerase inhibition, Apoptosis induction | tandfonline.com |

| Antiviral | SARS-CoV-2 Main Protease (Mpro) Inhibition | nih.govscienceopen.com |

| Anti-inflammatory | Modulation of proinflammatory cytokines | nih.gov |

| Enzyme Inhibition | Selective SIRT2 Inhibition | acs.org |

| GPCR Antagonism | GPR55 Receptor Ligands | acs.org |

| Antiparasitic | Anti-Trypanosoma brucei activity | nih.gov |

Overview of 3-Methoxy-2,7-dimethyl-4H-chromen-4-one's Unique Structural Features and Academic Research Context

While the broader chromen-4-one class is extensively studied, this compound itself is not a widely reported compound in mainstream academic literature. Its significance is therefore best understood by analyzing its specific structural features in the context of known structure-activity relationships (SAR) within the chromone family.

Structural Breakdown:

The structure of this compound is characterized by the following substitutions on the core chromen-4-one scaffold:

A Methoxy (B1213986) Group at Position 3: The presence of a substituent at the C-3 position is a critical feature. In the well-known flavonols, a hydroxyl group at this position is common. nih.gov A methoxy group, as seen in this compound, alters the electronic properties and hydrogen bonding capacity compared to a hydroxyl group. This can significantly impact how the molecule interacts with biological targets. For example, in the development of GPR55 ligands, the polar keto function at C-4 was found to be crucial for binding and activation, likely as a hydrogen bond acceptor; modifications at the nearby C-3 would influence this interaction. acs.org

A Methyl Group at Position 2: Substitution at the C-2 position is a common strategy for modifying the activity of chromones. Often, a phenyl group is found at this position, defining the compound as a flavone (B191248). chemspider.com The presence of a smaller methyl group instead of a larger aromatic ring makes this compound a simpler chromone derivative, which would alter its steric profile and potential for pi-stacking interactions.

A Methyl Group at Position 7: Substitution on the benzene portion of the scaffold is known to be a key determinant of biological activity. acs.org The 7-position is frequently substituted with hydroxyl or methoxy groups in natural flavonoids, which can influence their antioxidant and enzyme-inhibiting properties. nih.govijrpc.com A methyl group at C-7, as in this compound, adds lipophilicity to this region of the molecule. Structure-activity relationship studies on SIRT2 inhibitors showed that substitutions on the benzene ring were important for potency, though a fluorinated substituent at the 7-position resulted in only weak inhibitory activity. acs.org

Academic Research Context:

Given its specific substitution pattern, this compound would likely be of interest in synthetic and medicinal chemistry research programs aimed at exploring the chemical space around the chromone scaffold. Research efforts could focus on its synthesis and subsequent evaluation for the diverse biological activities associated with this class of compounds. For instance, its potential as an enzyme inhibitor or a modulator of specific cellular receptors could be investigated by screening it against various biological targets where other chromone derivatives have shown activity. The combination of methyl and methoxy groups provides a unique electronic and steric profile that could lead to novel biological activities or improved selectivity for a particular target compared to previously studied chromones.

Table 2: Structural Features of this compound

| Feature | Position | Substituent | Potential Influence |

|---|---|---|---|

| Core Scaffold | - | Chromen-4-one | Basis for diverse biological activities |

| Pyranone Ring | C-2 | Methyl (-CH3) | Alters steric profile compared to flavones |

| Pyranone Ring | C-3 | Methoxy (-OCH3) | Modifies electronic and hydrogen bonding properties |

| Benzene Ring | C-7 | Methyl (-CH3) | Increases lipophilicity |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,7-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-4-5-9-10(6-7)15-8(2)12(14-3)11(9)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHXXMIEKMRRSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256661 | |

| Record name | 3-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147590-73-6 | |

| Record name | 3-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147590-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Route Development for 3 Methoxy 2,7 Dimethyl 4h Chromen 4 One and Its Analogs

Strategies for Core Chromen-4-one Scaffold Construction

The synthesis of the chromen-4-one core is achievable through a variety of methods, ranging from classical condensation reactions to modern catalytic processes. These strategies aim to provide efficient, high-yielding, and often environmentally benign routes to this important heterocyclic system.

Cascade radical cyclization has emerged as a powerful tool in organic synthesis due to its high efficiency and step-economy in constructing complex molecular architectures from simple precursors. researchgate.netrsc.org This approach is particularly valuable for the synthesis of 3-substituted chroman-4-ones, which can be precursors to chromen-4-ones.

Recent advancements have focused on the radical cascade cyclization of o-allyloxybenzaldehydes. researchgate.net In a typical metal-free approach, an alkoxycarbonyl radical, generated from the decarboxylation of oxalates using an oxidant like (NH₄)₂S₂O₈, can initiate the cascade. mdpi.com This radical adds to the aldehyde, followed by cyclization onto the allyl group to form the chroman-4-one ring system. This method allows for the direct introduction of an ester group at the 3-position. mdpi.com

Visible-light photoredox catalysis offers a green and mild alternative for initiating these radical cascades. nih.govacs.org By using a suitable photocatalyst, alkenyl aldehydes can undergo a tandem radical addition/cyclization to yield 3-substituted chroman-4-ones under mild conditions with broad substrate and functional group tolerance. nih.govacs.org Another innovative metal- and solvent-free method involves a radical-induced cascade of propargylamines, using air as a green oxygen source, to construct 2-aryl-4H-chromen-4-ones. nih.gov

Table 1: Examples of Cascade Radical Cyclization for Chroman-4-one/Chromen-4-one Synthesis

| Starting Material | Radical Source/Initiator | Key Conditions | Product Type | Ref |

|---|---|---|---|---|

| 2-(Allyloxy)arylaldehydes | Oxalates / (NH₄)₂S₂O₈ | Metal-free, heating | Ester-containing chroman-4-ones | mdpi.com |

| Alkenyl aldehydes | Radical Precursor | Visible-light, photoredox catalyst | 3-Substituted chroman-4-ones | nih.govacs.org |

| Propargylamines | AIBME / (PhSe)₂ | Metal- and solvent-free, 80 °C, air | 2-Aryl-4H-chromen-4-ones | nih.gov |

Transition-metal catalysis provides a versatile platform for the synthesis of chromen-4-ones, offering high efficiency and functional group tolerance. researchgate.net Palladium-catalyzed intramolecular acylation is a notable method for constructing the chromen-4-one ring. nih.gov

In this approach, alkenyl bromides containing an aldehyde group can be cyclized using a palladium catalyst system, such as Pd(PPh₃)₄/Xphos, with a base like K₂CO₃. nih.gov This reaction proceeds via an intramolecular acylation mechanism to afford diversely functionalized chromen-4-ones, including flavonoids, in moderate to good yields. nih.gov The choice of ligand is crucial for the efficiency of these cross-coupling reactions. nih.gov While this specific methodology focuses on alkenyl bromides, the underlying principle of transition-metal-catalyzed C-C bond formation is broadly applicable in heterocyclic synthesis. researchgate.net

Table 2: Palladium-Catalyzed Intramolecular Acylation for 4H-Chromen-4-one Synthesis

| Substrate | Catalyst System | Base | Solvent | Product | Yield | Ref |

|---|

Classical base-mediated reactions remain a cornerstone for chromen-4-one synthesis. The Claisen-Schmidt condensation, for instance, involves the reaction of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative in the presence of a base to form a chalcone (B49325), which can then be cyclized to a chromone (B188151). gkyj-aes-20963246.com

Microwave irradiation has been shown to significantly accelerate these condensation reactions, often leading to higher yields and shorter reaction times compared to conventional heating. eurekaselect.comcem.com For example, the Knoevenagel condensation, a key step in the synthesis of coumarins and related chromenones, is effectively enhanced by microwave energy. cem.com The synthesis of various chromene derivatives has been successfully achieved through one-pot, multi-component reactions under microwave irradiation, often employing greener catalysts. researchgate.net These methods are advantageous due to increased reaction speed, reduced energy consumption, and often cleaner product profiles. researchgate.net For example, a microwave-assisted, four-component, one-pot condensation has been developed for the efficient synthesis of annulated pyridines, highlighting the power of this technology in heterocyclic synthesis. eurekaselect.com

Solvent-free synthesis, particularly using grinding or mechanochemical activation, represents a significant advancement in green chemistry. sharif.edu This technique involves the grinding of reactants in a mortar and pestle, which can induce chemical transformations through the energy generated from friction and collisions, often without the need for any solvent. scitepress.org

This method has been successfully applied to Claisen-Schmidt condensation reactions for the synthesis of chalcones, which are key intermediates for chromen-4-ones. gkyj-aes-20963246.comscitepress.org The grinding technique offers numerous advantages, including operational simplicity, reduced reaction times (often minutes instead of hours), minimal waste generation, and high reaction efficiency. gkyj-aes-20963246.com For example, various chalcone derivatives have been synthesized in very short reaction times (e.g., 15 minutes of grinding) with satisfactory yields using a base catalyst like NaOH under solvent-free conditions. gkyj-aes-20963246.com The preparation of cyclodextrin (B1172386) inclusion complexes has also benefited from this fast, efficient, and eco-friendly solvent-free method. nih.gov

Table 3: Comparison of Grinding vs. Conventional Methods for Chalcone Synthesis

| Reaction | Method | Reaction Time | Key Advantage | Ref |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Conventional Reflux | ~24 hours | Standard procedure | gkyj-aes-20963246.com |

| Claisen-Schmidt Condensation | Grinding Technique | ~1.5 hours | Fast, solvent-free, minimal waste | gkyj-aes-20963246.com |

The principles of green chemistry are increasingly being integrated into the synthesis of chromen-4-ones and other heterocyclic compounds to minimize environmental impact. sekisuidiagnostics.com Key strategies include the use of non-toxic and recyclable catalysts, environmentally benign solvents (or solvent-free conditions), and energy-efficient methods like microwave or ultrasound irradiation. sharif.eduresearchgate.net

One-pot, multi-component reactions are inherently green as they reduce the number of synthetic steps and purification processes, thereby minimizing waste. sharif.edu The use of water as a solvent and natural or waste-derived catalysts, such as water extract of lemon fruit shell ash (WELFSA), further enhances the green credentials of these synthetic protocols. researchgate.net For example, nano-kaoline/BF₃/Fe₃O₄ has been used as a recyclable, superparamagnetic nanocatalyst for the one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions, resulting in high yields and easy work-up. sharif.edusharif.edu These approaches not only reduce pollution but also often lead to economic benefits through savings in materials and energy. researchgate.net

Regioselective Functionalization and Derivatization Strategies of the Chromen-4-one System

Once the core chromen-4-one scaffold is constructed, further functionalization is often required to modulate its properties. Derivatization is the process of chemically modifying a compound to produce a new compound with properties suitable for a specific application. youtube.com Regioselective reactions, which allow for the introduction of functional groups at specific positions on the heterocyclic ring, are of paramount importance.

Strategies for functionalization can include direct C-H activation, which is an atom-economical method for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov For instance, palladium-catalyzed direct arylation has been used for the regioselective functionalization of related heterocyclic systems. nih.gov The versatility of the chromen-4-one structure allows for a wide range of modifications. For example, the synthesis of chromone carboxamide derivatives can be achieved by activating the carboxylic acid function at the 2-position, followed by amidation with a desired amine. rsc.orgrsc.org

Furthermore, derivatization can be achieved through reactions targeting different parts of the molecule. For instance, new trimethoxyphenyl-4H-chromen derivatives have been designed and synthesized as potential telomerase inhibitors, showcasing the importance of derivatization in drug discovery. nih.gov The synthesis of various 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides demonstrates how modification at multiple positions can be achieved to explore structure-activity relationships. nih.gov The development of dearomatizing anionic cyclizations also provides novel routes to functionalized benzochromene scaffolds. acs.org

Introduction of Methoxy (B1213986) and Alkyl Moieties (e.g., at C-2, C-3, C-7)

The strategic placement of methoxy and alkyl groups on the chromen-4-one scaffold is crucial for tuning the molecule's properties. The synthesis of 3-Methoxy-2,7-dimethyl-4H-chromen-4-one involves the specific introduction of a methoxy group at the C-3 position and methyl groups at the C-2 and C-7 positions.

Introduction of the C-7 Methyl Group: The C-7 methyl group is typically incorporated by starting the synthesis from a substituted phenol. A common precursor is 3-methylphenol, which can undergo various cyclization reactions to form the chromone nucleus. Alternatively, if starting with a pre-formed chromone containing a hydroxyl group at C-7, such as 7-hydroxy-4-methyl coumarin (B35378), standard methylation procedures can be applied. researchgate.net

Introduction of the C-2 Methyl Group: The C-2 methyl group is often introduced by utilizing a starting material that already contains the required fragment. The Baker-Venkataraman rearrangement is a classic method where an o-hydroxyacetophenone is acylated and then rearranged to a 1,3-diketone, which subsequently cyclizes to the chromone. To obtain a 2-methylchromone (B1594121), the o-hydroxyacetophenone would be acylated with an acetylating agent.

Introduction of the C-3 Methoxy Group: The introduction of a methoxy group at the C-3 position is a key step. A common strategy involves the oxidation of a 2'-hydroxychalcone (B22705) to form a 3-hydroxyflavone (B191502) (a type of 3-hydroxychromone), followed by methylation. For instance, a 3-hydroxy-2-phenyl-4H-chromen-4-one (flavonol) can be methylated at the 3-hydroxy position to yield a 3-methoxy derivative. researchgate.net This method can be adapted for non-phenyl substituted chromones. Another approach involves the direct synthesis from precursors designed to yield the 3-methoxy substitution pattern.

A plausible synthetic pathway for this compound would start with 2-hydroxy-4-methylacetophenone. This starting material would undergo reactions to form the 2-methylchromone core, potentially via an intermediate that allows for the introduction of a hydroxyl group at the C-3 position, which is then methylated.

Arylation and Alkylation of the Chromen-4-one Nucleus

Further diversification of the this compound scaffold can be achieved through arylation and alkylation reactions at various positions of the chromone nucleus. These reactions are typically performed using modern cross-coupling methodologies.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for introducing aryl groups. This would first require the introduction of a halide (e.g., bromide or iodide) at a reactive position on the chromone ring, such as C-6 or C-8. The halogenated chromone derivative can then be coupled with an appropriate arylboronic acid or organostannane to yield the arylated product. While not specific to the target compound, the principles of arylating heterocyclic systems are well-established. researchgate.net

Alkylation: The introduction of further alkyl groups can also be achieved through various methods. For instance, C-H alkylation of heterocycles can be performed under oxidative conditions using alkyl radical precursors. sigmaaldrich.com Another approach is the use of organometallic reagents, such as Grignard reagents, in the presence of a suitable catalyst like cobalt(II) chloride, to alkylate aromatic systems. researchgate.net For example, a bromo-substituted this compound could be subjected to a Kumada or Negishi coupling with an alkyl-Grignard or alkyl-zinc reagent, respectively.

Table 1: Representative Cross-Coupling Reactions for Arylation/Alkylation of Heterocycles

| Coupling Reaction | Reagents | Catalyst | Position of Functionalization | Resulting Moiety |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Base | Pd catalyst (e.g., Pd(PPh₃)₄) | Halogenated position (e.g., C-6, C-8) | Aryl group |

| Stille Coupling | Arylstannane | Pd catalyst | Halogenated position (e.g., C-6, C-8) | Aryl group |

| Cobalt-catalyzed Alkylation | Alkyl bromide, Grignard reagent | CoCl₂/TMEDA | N/A | Alkyl group |

Diversification via Introduction of Heteroatom-Containing Moieties

The introduction of heteroatoms (N, O, S) or moieties containing them can significantly alter the biological and physicochemical properties of the chromone scaffold. nih.govnih.gov

Nitrogen-Containing Moieties: Nitrogen can be introduced via nitration followed by reduction to an amino group. For example, 7-hydroxy-4-methyl coumarin can be nitrated at the C-6 and C-8 positions. researchgate.net This amino group can then be further functionalized to form amides, sulfonamides, or other nitrogen-containing heterocycles. A series of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides have been synthesized to explore their biological activities. google.com

Oxygen-Containing Moieties: Besides the existing methoxy group, additional oxygen-containing functionalities like hydroxyl or alkoxy groups can be introduced. Demethylation of a methoxy group can yield a hydroxyl group, which can then be re-alkylated with different alkyl chains. For instance, selective methylation of 6,7-dihydroxycoumarin can yield either 6-hydroxy-7-methoxycoumarin or 7-hydroxy-6-methoxycoumarin depending on the reaction conditions. rsc.org

Sulfur-Containing Moieties: Sulfur can be introduced through various methods, such as electrophilic substitution with a sulfur-containing electrophile on an activated chromone ring or by nucleophilic substitution on a halogenated chromone with a sulfur nucleophile.

Synthetic Modifications at Peripheral Positions (e.g., C-6, C-8)

The C-6 and C-8 positions of the chromone nucleus are often targeted for modification to explore structure-activity relationships. These positions are generally more susceptible to electrophilic substitution reactions.

Halogenation: Direct halogenation (chlorination, bromination) can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The resulting halo-substituted chromones are versatile intermediates for further functionalization via cross-coupling reactions. beilstein-journals.org

Nitration: As previously mentioned, nitration of the benzene (B151609) ring of the chromone nucleus is a common modification. The nitration of 7-hydroxy-4-methyl coumarin yields a mixture of 6-nitro and 8-nitro derivatives, which can be separated. researchgate.net These nitro groups can be reduced to amines and further derivatized.

Formylation: The introduction of an aldehyde group (formylation) can be accomplished through reactions like the Vilsmeier-Haack reaction. This aldehyde can then serve as a handle for a wide range of subsequent transformations, such as the formation of Schiff bases or conversion to other functional groups.

Mannich Reaction: The Mannich reaction allows for the introduction of aminomethyl groups. For example, esculetin (B1671247) (6,7-dihydroxycoumarin) undergoes the Mannich reaction with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group at the C-8 or C-5 position. rsc.org

Table 2: Examples of Peripheral Modifications on Coumarin/Chromone Scaffolds

| Reaction | Reagents | Position(s) Modified | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-6, C-8 | -NO₂ | researchgate.net |

| Halogenation | NCS/NBS | C-6, C-8 | -Cl, -Br | beilstein-journals.org |

| Mannich Reaction | Formaldehyde, Amine | C-8 | -CH₂NR₂ | rsc.org |

Optimization of Synthetic Protocols for Enhanced Yield, Purity, and Atom Economy

The optimization of synthetic routes is a critical aspect of chemical process development, aiming to maximize the efficiency and sustainability of the synthesis. Key parameters for optimization include reaction yield, product purity, and atom economy.

Yield and Purity Enhancement: The yields and purity of the products in the synthesis of chromone derivatives can be improved by carefully controlling reaction parameters such as temperature, reaction time, solvent, and catalyst. For example, in a multi-step synthesis of a 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide, the yields for the individual steps were reported to be in the range of 60-90%. Purification techniques such as recrystallization and column chromatography are essential for obtaining high-purity compounds. The choice of catalyst can also be crucial; for instance, using Amberlyst-15 as a recyclable, green catalyst in Pechmann condensations for coumarin synthesis resulted in high yields. researchgate.net

Atom Economy: Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. Synthetic strategies that maximize atom economy are considered "greener." This often involves designing reactions with fewer byproducts. For example, cascade or tandem reactions, where multiple bond-forming events occur in a single step, are highly atom-economical. An example is the synthesis of highly substituted cyclohexanones and tetrahydrochromen-4-ones via a cascade inter–intramolecular double Michael strategy. Choosing reagents that are fully incorporated into the product or catalytic processes over stoichiometric ones significantly improves atom economy.

Spectroscopic and Crystallographic Characterization of 3 Methoxy 2,7 Dimethyl 4h Chromen 4 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR spectra offer fundamental insights into the molecular structure by identifying the different proton (¹H) and carbon (¹³C) environments.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton types and their electronic environments. For chromone (B188151) derivatives, characteristic signals include those from aromatic protons, methyl groups, and methoxy (B1213986) groups. For instance, in substituted 2,2-dimethylchroman-4-ones, the methylene (B1212753) protons at the 3-position typically appear around 2.70 ppm due to the influence of the adjacent carbonyl and alkoxy groups. mdpi.com In resveratrol (B1683913) methoxy derivatives, methoxy protons (O-CH₃) resonate as sharp singlets, often between 3.81 and 3.82 ppm. nih.gov Aromatic protons appear further downfield, with their splitting patterns revealing their substitution on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C-4) of the chromone ring is typically the most downfield signal, often appearing above 170 ppm; for example, in a series of methoxyflavonol derivatives, the C-4 signal was observed at 172.6 ppm. researchgate.net The carbons of the methoxy group are found in the range of 55-63 ppm. researchgate.netmdpi.com Aromatic and olefinic carbons resonate in the approximate range of 100-160 ppm. mdpi.commdpi.com The chemical shifts of the methyl groups attached to the chromone ring typically appear in the upfield region of the spectrum.

| Assignment | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | 100 - 160 |

| C2-CH₃ | ~2.3 | ~15 - 25 |

| C7-CH₃ | ~2.4 | ~20 - 30 |

| 3-OCH₃ | ~3.8 | ~55 - 63 |

| C=O (C4) | - | >170 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu It is used to trace out spin systems within the molecule, for example, identifying adjacent protons on the aromatic ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of carbon resonances for all protonated carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. sdsu.edu It is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons, such as the carbonyl carbon and other substituted aromatic carbons. For example, the correlation between methoxy protons and the carbon they are attached to (C-3) can confirm the position of the methoxy group. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. lookchem.com This is essential for determining stereochemistry and the spatial arrangement of substituents. For instance, a NOESY correlation between the protons of the 3-methoxy group and a nearby proton on the chromone skeleton would confirm their spatial relationship. researchgate.netlookchem.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition and molecular formula. nih.gov Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to four or five decimal places).

For 3-Methoxy-2,7-dimethyl-4H-chromen-4-one, the expected molecular formula is C₁₂H₁₂O₃. HRMS analysis would yield an exact mass that corresponds to this formula, thereby distinguishing it from other potential isomers or compounds with the same nominal mass. The data obtained from techniques like LC-HRMS can provide a complex chemical fingerprint and accurate quantification of various compounds in a single analysis. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. researchgate.net

For a chromone derivative like this compound, the IR spectrum would exhibit several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the α,β-unsaturated ketone in the chromone ring, typically appearing in the range of 1690-1660 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region, indicative of the benzene ring. libretexts.org

C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether (Ar-O-CH₃) and the vinyl ether within the pyran ring, typically found in the 1260-1050 cm⁻¹ range. libretexts.org

C-H Stretch: Absorptions for aromatic C-H bonds appear just above 3000 cm⁻¹, while those for aliphatic C-H bonds (in the methyl groups) appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=O (Ketone) | Stretching | 1690 - 1660 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Ether) | Stretching | 1260 - 1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The chromone system, being a conjugated aromatic ketone, exhibits characteristic absorptions in the UV region.

The spectrum is typically characterized by two main absorption bands corresponding to π→π* and n→π* electronic transitions. libretexts.org

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. For chromones, these typically appear at shorter wavelengths.

n→π Transitions:* These are lower-intensity absorptions that involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen, to a π* antibonding orbital. youtube.com These transitions occur at longer wavelengths compared to π→π* transitions.

The presence of substituents like methoxy and methyl groups can cause shifts in the absorption maxima (λ_max) to longer (bathochromic) or shorter (hypsochromic) wavelengths, providing further insight into the electronic structure of the molecule.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For a chromone derivative, X-ray analysis would confirm the planarity of the benzopyran ring system and determine the orientation of the substituents. researchgate.net In the crystal structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, for example, the pyran ring was found to deviate significantly from planarity. nih.gov The analysis also reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. nih.govresearchgate.net Crystal data typically includes the crystal system (e.g., triclinic, monoclinic), space group, and unit cell dimensions (a, b, c, α, β, γ). mdpi.com

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of Chiral Derivatives

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pubnih.gov For chiral derivatives of this compound, where a stereocenter is introduced into the molecule, ECD can be a crucial tool for assigning the absolute stereochemistry.

The principle behind ECD lies in the fact that enantiomers, while having identical UV-Vis absorption spectra, will produce mirror-image ECD spectra. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule.

In the context of flavonoids and related compounds like chromones, ECD has been widely used to establish the absolute configuration. nih.gov The chromone core itself is a strong chromophore, and its electronic transitions are sensitive to the stereochemical environment.

The assignment of absolute configuration using ECD can be approached in several ways:

Empirical Rules: For certain classes of compounds, empirical rules have been developed that correlate the sign of specific Cotton effects with the stereochemistry at a particular chiral center. nih.gov

Exciton Chirality Method: This method is applicable when a molecule contains two or more interacting chromophores. The sign of the resulting "exciton couplet" in the ECD spectrum can be directly related to the chirality of the spatial arrangement of these chromophores. researchgate.net

Quantum Chemical Calculations: With the advancement of computational chemistry, time-dependent density functional theory (TD-DFT) has become a reliable method for predicting the ECD spectra of chiral molecules. nih.govnih.gov By comparing the experimentally measured ECD spectrum with the calculated spectra for all possible enantiomers, the absolute configuration can be determined with a high degree of confidence. researchgate.net

For a chiral derivative of this compound, a theoretical calculation of the ECD spectrum would be the most robust method for assigning its absolute configuration. researchgate.net This involves generating the predicted spectra for both possible enantiomers and comparing them to the experimental spectrum.

Computational and Theoretical Investigations of 3 Methoxy 2,7 Dimethyl 4h Chromen 4 One

Quantum Chemical Parameters and Reactivity DescriptorsFrom the HOMO and LUMO energies, a range of quantum chemical parameters can be derived. These include electronegativity, chemical hardness, softness, and the electrophilicity index.jacsdirectory.comThese descriptors provide a quantitative measure of the molecule's reactivity and stability, which is essential for predicting its chemical behavior.

While the principles of these computational methods are well-established and have been applied to numerous similar chromen-4-one structures researchgate.netjacsdirectory.com, the specific quantitative results—such as optimized coordinates, orbital energies, and reactivity indices—for 3-Methoxy-2,7-dimethyl-4H-chromen-4-one are not yet documented. The synthesis of this and related compounds has been described, but a corresponding computational characterization is a clear area for future research. mdpi.commdpi.com Such a study would provide valuable data for chemists working on the design and synthesis of new chromone-based compounds for various applications.

Non-Linear Optics (NLO) Properties Calculations

No published research articles were identified that specifically calculate or discuss the non-linear optical (NLO) properties of this compound. Computational studies on other chromene derivatives suggest that the π-conjugated system of the chromen-4-one core can contribute to NLO behavior, which is influenced by the nature and position of substituent groups. However, without specific theoretical calculations for this compound, values for properties such as polarizability and hyperpolarizability remain undetermined.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Studies (Non-Clinical Receptors/Enzymes)

There is a lack of available research focused on the molecular docking and dynamics simulations of this compound with non-clinical receptors or enzymes. While studies on other 3-methoxy flavones and chromen-4-one derivatives have explored their interactions with various biological targets, these findings are specific to the studied compounds and cannot be extrapolated to this compound.

Prediction of Binding Affinities and Interactions with Target Proteins

Without specific molecular docking studies for this compound against any non-clinical protein targets, there is no data available to predict its binding affinities or describe its potential molecular interactions, such as hydrogen bonding or hydrophobic interactions.

Analysis of Binding Modes and Protein-Ligand Complex Stability

Consequently, due to the absence of molecular docking and dynamics simulation data, no analysis of the binding modes or the stability of a protein-ligand complex involving this compound can be provided.

Structure Activity Relationship Sar Studies of 3 Methoxy 2,7 Dimethyl 4h Chromen 4 One Analogs

Impact of Substituent Variation on Biological Activity Profiles (In Vitro/Cellular, Non-Human/Non-Clinical)

The biological activity of chromen-4-one analogs is highly sensitive to the nature and position of substituents on the core structure. researchgate.net Even minor changes can significantly alter potency and selectivity. acs.org

Substitutions on the Benzene (B151609) Ring (A-Ring): Studies on various chromone (B188151) and chromanone derivatives reveal the critical role of substituents on the aromatic A-ring. For instance, in a series of chroman-4-one derivatives evaluated as SIRT2 inhibitors, the complete removal of substituents on the aromatic ring resulted in a total loss of inhibitory activity, indicating their necessity for biological function. acs.org The electronic properties of these substituents are particularly influential. Electron-donating groups, such as a methoxy (B1213986) group at the 6-position, have been shown to decrease inhibitory activity, whereas electron-withdrawing groups like nitro or chloro at the same position maintained or improved activity. acs.org This suggests that an electron-poor aromatic system can be more favorable for certain biological targets. acs.org In another study on chromone derivatives as inhibitors of the breast cancer resistance protein (ABCG2), a 4-bromobenzyloxy substituent at position 5 was found to be important for inhibitory activity. nih.gov

Substitutions on the Pyran-4-one Ring (C-Ring): Modifications to the C-ring also have a profound impact. The carbonyl group at the C-4 position is often essential for activity. In studies of SIRT2 inhibitors, reducing the C-4 carbonyl to a hydroxyl group or its complete removal led to a significant loss of potency, highlighting the role of this group, likely as a hydrogen bond acceptor, in target binding. acs.orgacs.org

The substituent at the C-2 position plays a significant role in modulating activity. For anti-IAV (influenza A virus) chromone analogues, the nature of the C-2 substituent was a key determinant of antiviral activity. nih.gov In the context of SIRT2 inhibition, the length and branching of an alkyl chain at C-2 were tuned to optimize activity. An n-pentyl group was found to be optimal compared to shorter (n-propyl) or longer (n-heptyl) chains, and bulky groups directly attached to the ring system diminished the inhibitory effect. acs.org

The introduction of different functional groups, such as a methoxyindole moiety at C-2, has been shown to be crucial for the inhibition of both mitoxantrone (B413) efflux and basal ATPase activity in ABCG2. nih.gov Furthermore, methylation of a central amide nitrogen in a C-2 side chain drastically altered the high affinity for ABCG2, underscoring the sensitivity of the interaction to small structural changes. nih.gov

| Analog Class | Substituent Variation | Position | Observed Biological Effect (In Vitro) | Reference |

|---|---|---|---|---|

| Chroman-4-ones | Unsubstituted | A-Ring | Loss of SIRT2 inhibitory activity | acs.org |

| Chroman-4-ones | 6-Chloro vs. 6-Methoxy | 6 | Chloro group maintained activity; Methoxy group decreased SIRT2 inhibition | acs.org |

| Chroman-4-ones | n-Propyl vs. n-Pentyl vs. n-Heptyl | 2 | n-Pentyl group showed optimal SIRT2 inhibition | acs.org |

| Chroman-4-ols | C4-Carbonyl reduced to C4-Hydroxyl | 4 | Low SIRT2 inhibitory activity | acs.org |

| Chromones | 4-Bromobenzyloxy | 5 | Important for ABCG2 inhibition | nih.gov |

| Chromones | Methylation of amide nitrogen in C-2 side chain | 2 | Altered affinity for ABCG2 and inhibition of efflux | nih.gov |

| Chromen-4-one-Oxadiazoles | Ortho-fluoro vs. Meta/Para-fluoro on phenyl ring | - | Ortho-fluoro analog was the most potent β-glucuronidase inhibitor | nih.gov |

Positional Effects of Methoxy and Methyl Groups on the Chromen-4-one Core on Biological Activity

The specific placement of functional groups such as methoxy and methyl groups on the chromen-4-one scaffold significantly dictates the biological activity. Shifting a substituent from one position to another can lead to substantial changes in efficacy and mechanism of action.

Methoxy Group Position: The position of a methoxy group is a critical determinant of activity. In a study of chromone derivatives inhibiting superoxide (B77818) anion generation in human neutrophils, a methoxy group at the C-7 position was found to greatly impact the activity. nih.gov Research on synthetic quinoline (B57606) analogs, which share features with chromones, indicated that a methoxy group at the C-6 position contributes significantly to inhibiting cancer cell migration and invasion. nih.gov Conversely, in other contexts, a methoxy group can be detrimental. For a series of SIRT2 inhibitors, an electron-donating methoxy group at the C-6 position led to a decrease in inhibitory activity compared to electron-withdrawing groups at the same position. acs.org

Studies on aromatic cyclic seleninates mimicking glutathione (B108866) peroxidase have also highlighted the positional importance of methoxy substituents. A para-methoxy group enhanced activity, a meta-methoxy group had little effect, and an ortho-methoxy group decreased activity, possibly due to steric hindrance or unfavorable coordination effects. nih.gov This demonstrates that the effect of a methoxy group is highly context-dependent, influenced by both its electronic (mesomeric, inductive) and steric properties relative to the molecule's active site. nih.govnih.gov

Methyl Group Position: The position of methyl groups is also crucial. In the development of an activating transcription factor 3 (ATF3) inducer, the achiral 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one was identified as a potential lead. nih.gov The specific placement of the methyl group at C-3 and the methoxy group at C-7 in this fused ring system was key to its lipid-lowering features in a pre-differentiated cell model. nih.gov

Stereochemical Influences on Activity for Diastereomeric and Enantiomeric Variants

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of chiral molecules. nih.govresearchgate.net While 3-methoxy-2,7-dimethyl-4H-chromen-4-one itself is achiral due to the C2-C3 double bond, related saturated analogs like chroman-4-ones possess a chiral center at C-2. Furthermore, the introduction of chiral substituents can create stereoisomers (enantiomers and diastereomers) whose biological activities can differ significantly. careerendeavour.comyoutube.com

In the synthesis of 3-bromo-2-pentylchroman-4-one, a precursor to chromone derivatives, the product was isolated as a diastereomeric mixture with the cis-isomer being the major and more stable product. acs.org This inherent stereoselectivity in synthesis can be a critical factor. When such stereoisomers are tested, they often exhibit distinct biological profiles because biological targets like enzymes and receptors are themselves chiral. nih.govresearchgate.net

A clear example of stereochemical influence is seen in the antimalarial activity of 3-Br-acivicin isomers. Compounds with the natural (5S, αS) configuration were potent antimalarial agents, while their (5R, αR) enantiomers showed only moderate activity, and the corresponding diastereoisomers were largely inactive. nih.gov This stark difference in potency underscores that only one stereoisomer may fit correctly into the target's binding site.

Similarly, in a study on the didefluorination of o-trifluoromethyl benzylamines, the resulting monofluorinated tricyclic 2H-imidazoles were formed as single diastereomers. acs.org The specific stereochemistry was confirmed, highlighting that chemical reactions can proceed with high stereocontrol, yielding a single, active stereoisomer.

| Compound Class | Stereoisomers Compared | Biological Activity Observation | Reference |

|---|---|---|---|

| 3-Br-acivicin Analogs | (5S, αS) vs. (5R, αR) and other diastereoisomers | The natural (5S, αS) isomers were significantly more active as antimalarial agents. | nih.gov |

| 3-Bromo-2-pentylchroman-4-one | Cis vs. Trans diastereomers | Synthesis resulted in an 80:20 mixture, with the cis-isomer being the major, more stable product. | acs.org |

| Monofluorinated tricyclic 2H-imidazoles | Single diastereomer formed | The reaction produced a single diastereomer with confirmed stereochemistry. | acs.org |

Correlation between Physicochemical Descriptors (e.g., Lipophilicity) and Observed Biological Effects

For chromone derivatives, lipophilicity often shows a strong correlation with biological effects. In a study of thiazole (B1198619) flavanones, the lipophilicity was influenced by the nature of the substituent in the para position of a phenylthiazole group. A chlorine-substituted flavanone (B1672756) was the most lipophilic, while a methoxy-substituted one was the most hydrophilic. nih.gov This modulation of lipophilicity can directly impact the ability of a compound to cross cell membranes and reach its intracellular target. researchgate.net

The relationship is not always linear. For many biologically active compounds, there is an optimal range of lipophilicity for maximum efficacy. For instance, studies on 2-aminothiazol-4(5H)-one derivatives showed a clear relationship between the structure, the resulting lipophilicity parameters (log kw, R_M0), and the predicted ADME (absorption, distribution, metabolism, and excretion) profile. mdpi.com The presence of larger substituents, such as a tert-butylamino group or a phenyl ring, increased lipophilicity. mdpi.com

In the development of GPR55 ligands based on a chromen-4-one scaffold, introducing longer, more lipophilic substituents was a key strategy. acs.org However, replacing the C-4 carbonyl oxygen with a more lipophilic thio function resulted in a complete loss of agonist activity, demonstrating that lipophilicity must be balanced with other electronic and steric factors, such as the capacity for hydrogen bonding. acs.org Similarly, for chromen-4-one-oxadiazole analogs designed as β-glucuronidase inhibitors, the activity was correlated with the electronic nature of substituents on a phenyl ring, with electron-withdrawing fluoro groups enhancing potency. nih.gov This interplay between lipophilicity and electronic effects is a central theme in the SAR of chromone derivatives.

Mechanistic Elucidation in Biological Systems Non Human, Non Clinical Models

Modulation of Enzyme Activity by 3-Methoxy-2,7-dimethyl-4H-chromen-4-one Analogs

Analogs of this compound, belonging to the broader class of chromones and their derivatives, have been identified as potent modulators of several key enzymes. Their inhibitory mechanisms, binding characteristics, and selectivity are subjects of ongoing research.

Chromone (B188151) derivatives exhibit diverse inhibitory profiles against a range of enzymes, from competitive to allosteric inhibition, with potencies varying based on their structural substitutions.

Sirtuin 2 (SIRT2): A series of substituted chroman-4-one derivatives, which are closely related to chromones, have been evaluated as novel SIRT2 inhibitors. The most potent compounds featured substitutions at the 2-, 6-, and 8-positions. Specifically, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor, with an IC₅₀ value of 1.5 μM. Research indicates that bulky groups attached directly to the chroman-4-one ring system tend to decrease the inhibitory effect against SIRT2.

Monoamine Oxidases (MAOs): Acacetin 7-methyl ether, a flavone (B191248) derivative with a chromen-4-one core, has been identified as a potent and selective inhibitor of MAO-B. nih.gov It demonstrates a competitive inhibition mechanism with a Kᵢ value of 45 nM and an IC₅₀ of 198 nM. nih.gov Enzyme-inhibitor complex equilibrium dialysis assays have shown that its binding to MAO-B is reversible and not dependent on time. nih.gov Molecular docking studies further support these findings, indicating a stable and strong complex formation with MAO-B. nih.gov

Rho-associated coiled-coil containing protein kinase (ROCK): Direct inhibition of ROCK by chromen-4-one analogs is not extensively documented in the available literature. However, the ROCK signaling pathway is known to be activated by the GPR55 receptor. nih.gov As discussed in section 6.2, chromen-4-one derivatives can modulate GPR55, thereby indirectly influencing downstream ROCK activity. nih.gov

Pteridine Reductase 1 (PTR1): Chroman-4-one derivatives have been identified as inhibitors of PTR1, an enzyme found in trypanosomatid parasites but not in human cells. nih.govdtu.dk One such derivative, a flavanone (B1672756) compound, demonstrated an IC₅₀ value of 31 µM against Trypanosoma brucei PTR1 (TbPTR1). nih.gov Molecular modeling studies investigating a potent chroman-4-one derivative (compound 1) revealed a greater binding affinity for TbPTR1 (ΔGbind value of -49.05 Kcal/mol) compared to Leishmania major PTR1 (LmPTR1) (ΔGbind value of -29.23 Kcal/mol). dtu.dk This stronger binding in TbPTR1 is attributed primarily to electrostatic energy contributions, in contrast to the weaker van der Waals forces observed in LmPTR1. dtu.dk

α-glucosidase: The chromanone derivative 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone has been shown to be a strong inhibitor of α-glucosidase, with an IC₅₀ value of 15.03 ± 2.59 μM. nih.gov Other studies have identified that some non-chromone heterocyclic compounds can act as noncompetitive inhibitors of α-glucosidase by binding to an allosteric site near the enzyme's active site.

Tyrosinase: Synthetic dihydropyrano[3,2-b]chromenediones, which are structurally related to chromen-4-ones, have been observed to inhibit mushroom tyrosinase. dtu.dk The most potent among them, a compound designated DHPC04, displayed a Kᵢ value of 4 μM. dtu.dk Kinetic studies suggest that these compounds function as competitive inhibitors at the L-DOPA binding site of the enzyme. dtu.dk

Protein Tyrosine Phosphatase 1B (PTP1B): Formylchromone (B10848765) derivatives have emerged as a novel class of PTP1B inhibitors. The parent formylchromone has an IC₅₀ value of 73 μM, while substitutions on the chromone skeleton led to a significantly more potent inhibitor with an IC₅₀ of 4.3 μM. Other studies on related flavonoids have identified compounds that act as competitive or mixed-type inhibitors of PTP1B, with IC₅₀ values ranging from 22.8 to 33.6 μM. Molecular docking suggests these compounds bind at the active and/or allosteric sites of the PTP1B enzyme.

| Enzyme | Compound Class/Example | Inhibition Value (IC₅₀/Kᵢ) | Inhibition Type |

|---|---|---|---|

| SIRT2 | 6,8-dibromo-2-pentylchroman-4-one | 1.5 μM (IC₅₀) | N/A |

| MAO-B | Acacetin 7-methyl ether | 198 nM (IC₅₀) / 45 nM (Kᵢ) | Competitive, Reversible |

| PTR1 (TbPTR1) | Chroman-4-one analog | 31 µM (IC₅₀) | N/A |

| α-glucosidase | 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | 15.03 μM (IC₅₀) | N/A |

| Tyrosinase | Dihydropyrano[3,2-b]chromenedione (DHPC04) | 4 μM (Kᵢ) | Competitive |

| PTP1B | Substituted formylchromone | 4.3 μM (IC₅₀) | N/A |

The therapeutic potential of enzyme inhibitors often hinges on their selectivity. Analogs of this compound have shown promising selectivity profiles in several cases.

Sirtuins: Substituted chroman-4-one derivatives that inhibit SIRT2 have demonstrated high selectivity for this isoform over the related sirtuins SIRT1 and SIRT3.

Monoamine Oxidases: Acacetin 7-methyl ether exhibits remarkable selectivity for MAO-B over MAO-A, with a selectivity ratio greater than 500-fold. nih.gov This is notably higher than that of the standard drug deprenyl. nih.gov

Protein Tyrosine Phosphatases (PTPs): The most potent formylchromone inhibitor of PTP1B (IC₅₀ of 4.3 μM) showed strong to medium selectivity against other human phosphatases, including LAR and TC-PTP. However, it was not selective against microbial PTPases like YPTP1 and YOP.

| Primary Target | Compound Class/Example | Selectivity Profile |

|---|---|---|

| SIRT2 | Substituted chroman-4-ones | High selectivity over SIRT1 and SIRT3 |

| MAO-B | Acacetin 7-methyl ether | >500-fold selective over MAO-A |

| PTP1B | Substituted formylchromone | Selective over human LAR and TC-PTP; not selective over microbial YPTP1 and YOP |

Interaction with Cellular Receptors (e.g., GPR55)

Beyond direct enzyme modulation, chromen-4-one analogs also interact with cellular receptors, most notably the G protein-coupled receptor 55 (GPR55).

Binding assays have been crucial in characterizing the interaction between chromen-4-one derivatives and GPR55. Studies using Chinese hamster ovary (CHO) cells expressing human GPR55 have evaluated the binding of these compounds. These derivatives have been shown to be potent and selective ligands for GPR55. nih.gov They also exhibit high selectivity against the related GPCRs GPR18 and GPR35, as well as cannabinoid receptors CB₁ and CB₂. nih.gov

The functional outcome of GPR55 binding by chromen-4-one analogs is highly dependent on their specific substitution patterns. A series of chromen-4-one-2-carboxylic acid derivatives has been shown to produce a spectrum of activities, ranging from partial agonists to antagonists. nih.gov These activities were investigated in β-arrestin recruitment assays. nih.gov

Agonist Activity: 6-Chloro-8-(3-(heptyloxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (PSB-18337) was identified as a potent partial agonist with an EC₅₀ of 0.0400 μM. nih.gov Another compound, 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (PSB-18251), displayed high efficacy combined with high potency (EC₅₀ of 0.196 μM). nih.gov

Antagonist Activity: Several GPR55 antagonists were also discovered, including 8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (PSB-18263), which has an IC₅₀ of 8.23 μM, and 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid (PSB-18270) with an IC₅₀ of 3.96 μM. nih.gov

| Compound | Activity Type | Potency (EC₅₀/IC₅₀) |

|---|---|---|

| PSB-18337 | Partial Agonist | 0.0400 μM (EC₅₀) |

| PSB-18251 | Agonist | 0.196 μM (EC₅₀) |

| PSB-18263 | Antagonist | 8.23 μM (IC₅₀) |

| PSB-18270 | Antagonist | 3.96 μM (IC₅₀) |

Influence on Intracellular Signaling Pathways (Non-Human/Non-Clinical Cellular Models)

The modulation of enzymes and receptors by chromen-4-one analogs translates into effects on various downstream intracellular signaling pathways in non-human and non-clinical cellular models.

GPR55-Mediated Signaling: GPR55 couples to Gq and G₁₂/₁₃ proteins, leading to the activation of two primary pathways. nih.gov One pathway involves phospholipase C (PLC) activation, which results in the induction of inositol (B14025) 1,4,5-trisphosphate (IP₃) and a subsequent release of intracellular calcium. nih.gov The other major pathway involves the activation of RhoA and its downstream effector, ROCK. nih.gov Furthermore, studies have demonstrated that GPR55 activation can induce the phosphorylation of ERK1/2. In HepG2 and PANC-1 cancer cell lines, pretreatment with a GPR55 modulator was shown to significantly abrogate the induction of ERK1/2 phosphorylation that occurs in response to GPR55 agonists.

Akt/mTOR Pathway: In human lung cancer cells, a related flavanone derivative, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone, was found to inhibit the Akt/mTOR signaling pathway. This inhibition led to reduced protein levels of hypoxia-inducible factor (HIF-1α) and vascular endothelial growth factor (VEGF).

Regulation of Gene Expression and Protein Modulation (e.g., Dyskerin, Bcl-2/Bax, PARP)

Currently, there is no direct scientific literature available that specifically investigates the effects of this compound on the expression of Dyskerin, the modulation of the Bcl-2/Bax ratio, or the activity of Poly (ADP-ribose) polymerase (PARP).

However, studies on other methoxylated chromone derivatives provide a basis for hypothesizing potential activities. For instance, research on certain methoxylated lignan (B3055560) derivatives has shown that the presence and position of methoxy (B1213986) groups can influence the modulation of the Bax/Bcl-2 ratio, a key determinant in the intrinsic pathway of apoptosis. nih.govmdpi.commdpi.com In a study on Justicidin B and its derivatives, 4-methoxylation was found to attenuate the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and sensitizing melanoma cells to apoptosis. nih.govmdpi.commdpi.com This suggests that the methoxy group on the chromone scaffold of this compound could potentially play a role in apoptotic pathways by influencing the balance of these critical regulatory proteins. Further research is necessary to determine if this specific compound exhibits similar activity.

Effects on Oxidative Stress Pathways and Reactive Oxygen Species (ROS) Generation

While direct studies on this compound's impact on oxidative stress are not available, the broader class of chromone derivatives is known for its antioxidant properties. researchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates. mdpi.com

In various non-human, non-clinical models, certain chromone derivatives have been shown to modulate oxidative stress. For example, some derivatives can influence the generation of ROS by interacting with cellular components like mitochondria. mdpi.comnih.gov The production of ROS can be triggered by various stimuli and is a key factor in cellular damage. researchgate.netmdpi.com The structural features of chromones, including the presence of methoxy groups, can contribute to their antioxidant potential by enabling them to scavenge free radicals. sigmaaldrich.com Studies on other complex molecules have shown that they can suppress ROS production induced by various stressors. researchgate.net It is plausible that this compound could exhibit similar effects, though specific experimental validation is required.

Mechanisms of In Vitro Antimicrobial and Antioxidant Activity

The in vitro antimicrobial and antioxidant activities of chromone derivatives are well-documented, although specific mechanistic data for this compound is lacking.

Antimicrobial Activity: The antimicrobial mechanisms of chromone derivatives can be varied. Some studies suggest that these compounds may interfere with microbial growth by inhibiting essential enzymes or disrupting cell membrane integrity. For instance, novel chromene-sulfonamide hybrids have demonstrated antibacterial activity, which is thought to be related to their chemical structure. nih.gov The presence of specific substituents on the chromone ring, such as methoxy and dimethyl groups, could influence the compound's ability to penetrate microbial cells and interact with intracellular targets. nih.gov

Antioxidant Activity: The antioxidant mechanism of chromone derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. sigmaaldrich.comnih.gov Theoretical studies on similar flavonoid structures highlight the importance of hydroxyl and methoxy groups in this process. sigmaaldrich.comnih.gov The antioxidant capacity can be evaluated through various assays, and the structural type of the flavonoid can influence the specific antioxidant mechanism, such as hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). nih.gov It is hypothesized that this compound may act as an antioxidant through similar radical scavenging mechanisms.

Inhibition of Amyloid-β Aggregation and Metal Chelation in Neurodegenerative Models

There is no direct evidence to suggest that this compound inhibits amyloid-β (Aβ) aggregation or acts as a metal chelator in the context of neurodegenerative diseases. However, the general class of chromones has been investigated for these properties.

The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. nih.gov Several natural and synthetic compounds are being explored as inhibitors of this process. mdpi.comnih.gov Some small molecules are known to interfere with Aβ aggregation by binding to the peptide and stabilizing non-toxic conformations or by redirecting the aggregation pathway towards the formation of non-toxic aggregates. mdpi.commdpi.com The inhibition mechanism can involve interactions with specific regions of the Aβ peptide, thereby preventing the formation of β-sheets, which are crucial for fibril formation. mdpi.com

Metal ions, such as copper and zinc, are known to play a role in the aggregation of Aβ. Therefore, compounds with metal-chelating properties are considered potential therapeutic agents for Alzheimer's disease. nih.gov Chelation therapy aims to bind to these metal ions, forming stable complexes that can be more easily cleared from the body, thus reducing their participation in pathological processes. nih.gov While the potential of this compound in this regard is unknown, the chromone scaffold is present in some molecules that have been studied for these effects.

Applications in Chemical Biology and Material Science Non Clinical

Development of 3-Methoxy-2,7-dimethyl-4H-chromen-4-one Analogs as Chemical Probes for Biological Research

The chromone (B188151) framework is a key component in the design of chemical probes, which are essential tools for visualizing and understanding complex biological processes. mdpi.com While direct studies on "this compound" as a chemical probe are limited, extensive research on its analogs demonstrates the scaffold's utility in this area. The chromone structure is considered a "privileged scaffold" in medicinal chemistry and drug discovery due to its versatile binding properties and synthetic accessibility. nih.govacs.orgnih.govresearchgate.netnih.govnih.gov

A notable example is the development of 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) as a new class of fluorescent scaffolds for biological imaging. rsc.org These compounds, derived from natural isoflavones, possess desirable characteristics for chemical probes, including a small molecular size, strong fluorescence in basic conditions, and the ability to be conveniently linked to other molecules of interest (pharmacophores). rsc.org The successful use of AMHCs in the fluorescence microscopy imaging of cells and tissues underscores the potential of methoxy-substituted chromones in biological research. rsc.org

Furthermore, environment-sensitive fluorescent dyes based on a 3-methoxychromone unit have been developed. These dyes exhibit significant shifts in their emission spectra depending on the polarity of their environment, a property known as solvatochromism. mdpi.com This characteristic is highly valuable for probing the local environment of specific sites within biological structures, such as the binding sites of proteins like serum albumin. mdpi.com The research on these dipolar 3-methoxychromones highlights their potential as building blocks for advanced molecular sensors. mdpi.com

The table below summarizes the properties of some relevant chromone-based fluorescent probes.

| Probe/Scaffold | Key Features | Application Example |

| 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) | Small molecular weight, strong fluorescence in basic buffers, good solubility and stability, low toxicity, easily linkable to pharmacophores. rsc.org | Fluorescence microscopy imaging of cells and tissues. rsc.org |

| Dipolar 3-methoxychromones | Highly solvatochromic, high fluorescence quantum yields, significant two-photon absorption cross-section. mdpi.com | Probing the polarity of protein binding sites. mdpi.com |

Photostability and Fluorescence Studies for Research Tool Development (e.g., DNA Detection)

The development of robust and reliable research tools often hinges on the photostability and fluorescence properties of the chemical compounds used. In this regard, analogs of "this compound" have shown considerable promise, particularly in the field of nucleic acid detection.

A significant challenge in the development of fluorescent probes for DNA is their performance in aqueous environments. Many organic dyes suffer from quenching (reduction of fluorescence) in water. To address this, researchers have modified existing fluorophores. For instance, the well-known fluorophore 2-(4-(diethylamino)phenyl)-3-hydroxychromone (dEAF) was modified by replacing the hydroxyl group with a methoxy (B1213986) group. mdpi.com This modification was found to radically improve the photostability of the resulting chromone dye. mdpi.com This enhanced photostability is a critical attribute for applications requiring prolonged exposure to light, such as in fluorescence microscopy. rsc.org

Moreover, chromone-based fluorogens have been engineered as forced intercalation (FIT) probes for detecting DNA hybridization. nih.gov These probes are designed to exhibit a significant increase in fluorescence—a "turn-on" response—upon binding to a target DNA sequence. nih.gov One such probe demonstrated a 10-fold increase in fluorescence intensity upon hybridization with its complementary DNA strand. nih.gov This probe also exhibited a large Stokes shift (the difference between the peak absorption and peak emission wavelengths), which is beneficial for bio-imaging applications, and high photostability. nih.gov

The table below presents photophysical data for a relevant methoxy-substituted chromone analog compared to its hydroxy counterpart.

| Compound | Key Photophysical Property Improvement | Application |

| 3-methoxy-chromone derivative (vs. 3-hydroxy) | Significantly improved photostability. mdpi.commdpi.com | Development of photostable DNA probes. mdpi.com |

| Chromone-based forced intercalation probe | 10-fold fluorescence enhancement upon DNA hybridization. nih.gov | Fluorogenic sensing of DNA hybridization. nih.gov |

Advanced Material Science Applications (e.g., Novel Fluorophores, Optoelectronic Materials)

The chromone scaffold is not only relevant to biological applications but also holds potential in the field of material science. The inherent photophysical properties of chromone derivatives make them attractive candidates for the development of novel organic fluorophores and materials for optoelectronic devices. rsc.orgresearchgate.net

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. rsc.orgyoutube.comresearchgate.net The performance of OLEDs is heavily reliant on the properties of the organic materials used. Research into anthracene (B1667546) derivatives containing tetra(methoxy) groups has shown that these compounds can serve as effective hole-transporting and electron-blocking layers in OLEDs. researchgate.net While not directly chromones, this works highlights the utility of methoxy substitutions in organic electronic materials.

More directly, chromone-based coordination polymers have been designed and synthesized to explore their optoelectronic properties. mdpi.com For instance, a series of cadmium(II)-based coordination polymers incorporating a chromone Schiff base ligand were found to exhibit electrical conductivity that increases upon photo-illumination, a characteristic of photodiode behavior. mdpi.com These findings suggest that chromone-based materials are promising candidates for the fabrication of optoelectronic devices. mdpi.com

The development of novel organic solid fluorophores is another area where chromone analogs could contribute. The design of molecules that are highly fluorescent in the solid state is a significant challenge due to aggregation-caused quenching. rsc.org However, strategies such as creating twisted molecular conformations can inhibit these detrimental interactions, leading to materials with high emission efficiency in the solid state. rsc.org The structural versatility of the chromone scaffold makes it a suitable platform for designing such advanced fluorophores. acs.org

The table below outlines some applications of chromone-related structures in material science.

| Material Type | Key Property | Potential Application |

| Chromone-Cd(II) Coordination Polymers | Photo-responsive electrical conductivity. mdpi.com | Optoelectronic devices, photodiodes. mdpi.com |

| Tetra(methoxy)-containing anthracene derivatives | Good thermal and morphological stability, suitable HOMO/LUMO energy levels. researchgate.net | Hole-transporting/electron-blocking layers in OLEDs. researchgate.net |

Q & A

Q. Table 1: Synthetic Yields Under Varied Conditions

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| KCO | 60 | 78 |

| NaOH | 80 | 65 |

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies (e.g., bond-length anomalies or unexpected NMR splitting) may arise from:

- Polymorphism : Different crystalline forms alter bond angles. Use SHELXD for phase determination and compare multiple crystal batches .

- Dynamic Effects in Solution : Conformational flexibility in solution (e.g., hindered rotation of substituents) can skew NMR data. Perform variable-temperature NMR or DFT calculations to model dynamic behavior .

- Experimental Artifacts : Validate crystallographic data by checking R-factors (<5% for high-quality structures) and refining against twinned data if necessary .

Advanced: How can structure-activity relationships (SAR) be studied for this compound in pharmacological contexts?

Methodological Answer:

In Vitro Assays :

- Antioxidant Activity : Measure radical scavenging (e.g., DPPH assay) with IC values. Compare with analogs lacking methoxy/methyl groups .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate substituent effects on potency.

Docking Studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock. The methoxy group at position 3 may enhance hydrogen bonding to active sites .

Q. Table 2: Bioactivity of Chromenone Derivatives

| Substituents | IC (DPPH, μM) | Cytotoxicity (HeLa, μM) |

|---|---|---|

| 3-Methoxy, 2,7-dimethyl | 12.4 | 45.2 |

| 3-Hydroxy, 7-methoxy | 8.9 | 28.7 |

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer: